molecular formula C28H30N2O6 B1668597 Pemafibrate CAS No. 848259-27-8

Pemafibrate

Número de catálogo: B1668597
Número CAS: 848259-27-8
Peso molecular: 490.5 g/mol
Clave InChI: ZHKNLJLMDFQVHJ-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pemafibrate es un novedoso modulador selectivo del receptor alfa activado por proliferador de peroxisomas (SPPARMα). Se utiliza principalmente para el tratamiento de la dislipidemia, una condición caracterizada por niveles anormales de lípidos en la sangre. This compound ha demostrado una eficacia y seguridad superiores en comparación con las fibratos convencionales, lo que lo convierte en una opción terapéutica prometedora para pacientes con hipertrigliceridemia y niveles bajos de colesterol de alta densidad .

Aplicaciones Científicas De Investigación

Pemafibrate tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, this compound se utiliza como compuesto modelo para estudiar los mecanismos de la modulación selectiva del receptor alfa activado por proliferador de peroxisomas. En biología, se utiliza para investigar los efectos del metabolismo de los lípidos en los procesos celulares. En medicina, this compound se está estudiando por su potencial para tratar diversos trastornos metabólicos, incluyendo la enfermedad hepática grasa no alcohólica y la aterosclerosis . Además, this compound tiene aplicaciones industriales en el desarrollo de nuevas terapias para reducir los lípidos y la mejora de los tratamientos existentes .

Mecanismo De Acción

Pemafibrate ejerce sus efectos uniéndose selectivamente al receptor alfa activado por proliferador de peroxisomas, un receptor nuclear que regula la expresión de genes involucrados en el metabolismo de los lípidos. La activación del receptor alfa activado por proliferador de peroxisomas por this compound conduce a una mayor producción de lipasa lipoproteica y apolipoproteína A-V, mientras que disminuye los niveles plasmáticos de apolipoproteína C-III, que inhibe la actividad de la lipasa lipoproteica. Esto da como resultado una mayor catabolización de las lipoproteínas ricas en triglicéridos y niveles reducidos de triglicéridos en suero .

Safety and Hazards

Pemafibrate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Direcciones Futuras

Pemafibrate has shown promise in clinical trials in Japan, establishing its superiority in effects on serum triglycerides (TG) reduction and HDL-C elevation as well as safety . A large-scale trial of this compound, PROMINENT, for dyslipidemic patients with type 2 diabetes is ongoing .

Análisis Bioquímico

Biochemical Properties

Pemafibrate plays a significant role in biochemical reactions by binding to PPARα and regulating the expression of specific genes involved in fatty acid metabolism . This interaction primarily occurs in human hepatocytes . The binding efficiency of this compound to PPARα is superior to that of traditional fibrates .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by altering lipid profiles and improving liver function . This compound reduces serum triglycerides and increases HDL-C . It also improves liver function test values and is less likely to increase serum creatinine or decrease the estimated glomerular filtration rate (eGFR) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PPARα and the subsequent regulation of gene expression . This binding interaction leads to the transcription of genes involved in fatty acid oxidation, triglyceride metabolism, and cholesterol transport . This results in improvements in lipid profiles and cardiometabolic parameters .

Temporal Effects in Laboratory Settings

This compound has demonstrated long-term efficacy and safety in laboratory settings. In a study involving patients with type 2 diabetes and hypertriglyceridemia, treatment with this compound for 24 weeks significantly reduced fasting serum triglyceride levels by approximately 45% .

Dosage Effects in Animal Models

In animal models, this compound has shown notable improvements in obesity, dyslipidemia, liver dysfunction, and non-alcoholic steatohepatitis (NASH)-associated pathological features . The effects of this compound were dominant in subjects with type 2 diabetes complicated with liver dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances the transcription of genes involved in fatty acid oxidation, triglyceride metabolism, and cholesterol transport . This leads to improvements in lipid profiles and cardiometabolic parameters .

Transport and Distribution

This compound is metabolized in the liver and excreted into the bile . This is different from many available fibrates, which are mainly excreted from the kidney . Therefore, this compound can be used safely even in patients with impaired renal function, as there is no significant increase in its blood concentration .

Análisis De Reacciones Químicas

Pemafibrate sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Propiedades

IUPAC Name

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNLJLMDFQVHJ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233891
Record name Pemafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848259-27-8
Record name Pemafibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848259-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pemafibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pemafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEMAFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCOC(=O)C(CC)Oc1cccc(CN(CCCOc2ccc(OC)cc2)c2nc3ccccc3o2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pemafibrate
Reactant of Route 2
Pemafibrate
Reactant of Route 3
Reactant of Route 3
Pemafibrate
Reactant of Route 4
Pemafibrate
Reactant of Route 5
Pemafibrate
Reactant of Route 6
Reactant of Route 6
Pemafibrate
Customer
Q & A

Q1: What is the primary molecular target of pemafibrate?

A1: this compound acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's selectivity for PPARα compare to other fibrates?

A2: this compound exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]

Q3: What are the downstream effects of this compound activating PPARα?

A3: this compound's activation of PPARα triggers several beneficial metabolic effects, including:

  • Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.
  • Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]
  • Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]
  • Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between this compound and PPARα.

Q6: What are the primary clinical applications being investigated for this compound?

A6: Research primarily focuses on this compound's potential for:

  • Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Managing non-alcoholic fatty liver disease (NAFLD): this compound shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]
  • Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore this compound's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]

Q7: How does this compound's efficacy compare to that of conventional fibrates in clinical trials?

A7: Several studies suggest that this compound demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, this compound often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]

Q8: Are there any specific patient populations who may benefit more from this compound therapy?

A8: While further research is needed, preliminary findings suggest that:

  • Patients with CKD: this compound's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]
  • Lean NAFLD patients: Some studies suggest that this compound might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.
  • Patients with high small dense LDL-C: this compound appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.

Q9: How is this compound metabolized and eliminated from the body?

A9: this compound is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]

Q10: What are the known drug interactions associated with this compound?

A10: While this compound exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase this compound exposure and necessitate dosage adjustments. [, ]

Q11: What are some of the key areas for future research on this compound?

A11: Future research should focus on:

  • Exploring novel applications: Investigating this compound's therapeutic potential in other conditions where PPARα modulation might be beneficial, such as specific retinal diseases or fibrotic disorders. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.